2-amino-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-amino-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methyl-1H-pyrazole with a suitable precursor to introduce the amino and methyl groups under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
2-amino-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as 3-amino-1-methyl-1H-pyrazole and 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid .
Uniqueness
What sets 2-amino-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-amino-2-methyl-3-(3-methylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-6-3-4-11(10-6)5-8(2,9)7(12)13/h3-4H,5,9H2,1-2H3,(H,12,13) |
InChI Key |
JXRZPBZBEVTPSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC(C)(C(=O)O)N |
Origin of Product |
United States |
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